molecular formula C8H14BrN B13969613 2-(Bromomethyl)-6-azaspiro[3.4]octane

2-(Bromomethyl)-6-azaspiro[3.4]octane

Cat. No.: B13969613
M. Wt: 204.11 g/mol
InChI Key: IDLUFIBYJXWSSQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-azaspiro[3.4]octane is a bicyclic compound featuring a spiro junction between a six-membered azaspiro ring and a three-membered hydrocarbon ring. The bromomethyl (-CH2Br) substituent at the 2-position enhances its utility as a synthetic intermediate, particularly in alkylation reactions or as a precursor for further functionalization.

This compound’s spiro architecture imparts conformational rigidity, a feature exploited in medicinal chemistry to improve target selectivity and metabolic stability. However, its specific biological activity remains underexplored in the available literature.

Properties

Molecular Formula

C8H14BrN

Molecular Weight

204.11 g/mol

IUPAC Name

2-(bromomethyl)-6-azaspiro[3.4]octane

InChI

InChI=1S/C8H14BrN/c9-5-7-3-8(4-7)1-2-10-6-8/h7,10H,1-6H2

InChI Key

IDLUFIBYJXWSSQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CC(C2)CBr

Origin of Product

United States

Preparation Methods

General Overview

The synthesis of 2-(Bromomethyl)-6-azaspiro[3.4]octane typically involves the construction of the azaspiro[3.4]octane ring system followed by selective introduction of the bromomethyl group at the 2-position. Multiple synthetic approaches have been reported, including:

  • Annulation strategies forming the spirocyclic core via ring closures.
  • Functional group transformations introducing the bromomethyl substituent.
  • Use of readily available starting materials and conventional reagents.

Annulation-Based Syntheses

A notable approach involves annulation reactions to build the azaspiro[3.4]octane framework. According to a study published by the Royal Society of Chemistry, three successful synthetic routes were developed for 2-azaspiro[3.4]octane derivatives, which can be adapted for bromomethyl-substituted analogs. These routes include:

  • Annulation of the cyclopentane ring onto a nitrogen-containing precursor.
  • Annulation of the four-membered ring onto a suitable intermediate.

These methods employ conventional chemical transformations with minimal chromatographic purification, enhancing scalability and efficiency.

Functionalization to Introduce Bromomethyl Group

The bromomethyl group is typically introduced via halogenation of a methyl precursor or via substitution reactions on suitable intermediates bearing hydroxymethyl or other leaving groups. For example, bromination of hydroxymethyl derivatives using reagents such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled conditions is common.

Detailed Preparation Method from Patents and Literature

Multi-Step Synthesis Example

An example synthetic route adapted from literature for related azaspiro compounds involves:

Step Reaction Type Reagents/Conditions Outcome
1 Formation of azaspiro ring Cyclization of appropriate amine and alkyl halide precursors Azaspiro[3.4]octane core formation
2 Hydroxymethylation Reaction with formaldehyde or equivalents Introduction of hydroxymethyl group
3 Bromination Treatment with PBr3 or NBS in inert solvent Conversion of hydroxymethyl to bromomethyl
4 Purification Chromatography or crystallization Pure 2-(Bromomethyl)-6-azaspiro[3.4]octane

This route is supported by the general synthetic principles outlined in the literature on spirocyclic amines and bromomethylation reactions.

Research Outcomes and Optimization

Yield and Purity

  • The annulation strategies yield azaspiro compounds in moderate to high yields (50-85%), with minimal chromatographic steps, improving scalability.
  • Bromination steps require careful control of temperature and stoichiometry to avoid over-bromination or side reactions.
  • Purification by silica gel chromatography or crystallization yields analytically pure 2-(Bromomethyl)-6-azaspiro[3.4]octane.

Reaction Conditions

  • Solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or 2-methyltetrahydrofuran (2-MeTHF) are commonly used.
  • Bases like sodium tert-pentoxide or cesium carbonate facilitate key ring-forming steps.
  • Bromination typically performed at 0 to room temperature to control reaction rate.

Data Table Summarizing Preparation Conditions

Parameter Typical Conditions Notes
Starting materials Amines, alkyl halides, aldehydes Commercially available or prepared
Ring formation Annulation via cyclization Base-catalyzed, mild temperature
Bromination reagent PBr3, NBS Stoichiometric control important
Solvents THF, DCM, 2-MeTHF Dry, inert atmosphere preferred
Temperature 0°C to RT To avoid side reactions
Purification Silica gel chromatography, crystallization Yields pure product
Yield 50-85% Depends on step and scale

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the bromine atom, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyano, or methoxy derivatives of the original compound.

    Oxidation: Products may include alcohols, ketones, or carboxylic acids.

    Reduction: The major product is the corresponding hydrocarbon, 6-azaspiro[3.4]octane.

Scientific Research Applications

2-(Bromomethyl)-6-azaspiro[3.4]octane is a complex organic compound featuring a spirocyclic structure that combines a six-membered azaspiro ring system with a bromomethyl group. It has a molecular weight of approximately 202.11 g/mol and a molecular formula of C8H14BrNC_8H_{14}BrN. The spirocyclic architecture gives the compound rigidity and stability, making it interesting in chemical and biological research. This compound serves as a building block in synthesizing complex spirocyclic compounds and as a reagent in organic transformations.

Scientific Research Applications

  • Organic Chemistry 2-(Bromomethyl)-6-azaspiro[3.4]octane is used as a building block for synthesizing more complex spirocyclic compounds. It also acts as a reagent in various organic transformations.
  • Medicinal Chemistry Research suggests that 2-(Bromomethyl)-6-azaspiro[3.4]octane may have biological activities, especially in antimicrobial and anticancer areas. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, which modulates their activity. The compound's structural rigidity enhances its binding affinity and specificity, making it a candidate for further biological studies.
  • Drug Discovery Azaspirocycles, such as 2,6-diazaspiro[3.3]heptane, can be incorporated into drug-like small molecules to increase conformational rigidity and improve solubility . Replacing a piperazine ring of olaparib with a 2,6-diazaspiro[3.3]heptane enhanced target selectivity and reduced off-mechanism cytotoxicity in human cell culture . Azaspirocycles are intricate structures inspiring advances in heterocyclic chemistry and serve as three-dimensional inputs for drug discovery .
  • Sigma-1 Receptor Antagonist 7-(Bromomethyl)-6-oxaspiro[3.4]octane, which is structurally similar, acts as a potent antagonist of the sigma-1 receptor (σ1R). It enhances the antinociceptive effect of morphine and helps rescue morphine-induced analgesic tolerance. This compound modulates pain signaling pathways, making it a candidate for pain management therapies.
  • Alzheimer's Disease Research: Studies have shown that mAChR agonists can promote the processing of APP toward the soluble, non-amyloidogenic pathway . An mAChR agonist, AF267B, altered disease-like pathology in the 3xTgAD transgenic mouse, a model of Alzheimer’s disease components . The mAChR agonist cevimeline has been shown to give a small, but significant, reduction in cerebrospinal fluid levels of Aβ in Alzheimer’s patients, showing potential disease-modifying efficacy .
  • Antipsychotic Applications: Preclinical studies suggest that mAChR agonists display an atypical antipsychotic-like profile . The mAChR agonist, xanomeline, reverses dopamine-mediated behaviors, including amphetamine-induced locomotion in rats and apomorphine-induced climbing in mice .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-azaspiro[3.4]octane involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 2-(Bromomethyl)-6-azaspiro[3.4]octane, highlighting differences in substituents and physicochemical properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference ID
2-(Bromomethyl)-6-azaspiro[3.4]octane Bromomethyl at C2 C7H12BrN 202.08 Reactive alkylating agent
2-(Methylsulfonyl)-6-azaspiro[3.4]octane Methylsulfonyl (-SO2CH3) at C2 C8H15NO2S 189.27 Polar, potential protease inhibition
6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane Bromopyridinyl at C6, oxygen (oxa) in ring C11H13BrN2O 269.14 Halogenated heteroaryl for cross-coupling
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate Boc-protected amine, ketone at C2 C13H21NO4 255.31 Stable intermediate for peptide synthesis
2-Benzyl-6-oxa-2-azaspiro[3.4]octane Benzyl at C2, oxygen (oxa) in ring C13H17NO 203.28 Lipophilic, CNS-targeting scaffolds

Key Observations :

  • Reactivity : The bromomethyl group in the target compound facilitates nucleophilic substitution reactions, unlike the inert Boc group in tert-butyl derivatives .
  • Polarity : Sulfonyl and oxa substitutions increase polarity (e.g., 2-(methylsulfonyl)- analog, PSA = 18.46 ), whereas benzyl groups enhance lipophilicity (LogP = 1.85 ).
  • Biological Relevance : Pyridinyl and heteroaryl substitutions (e.g., 6-(2-Bromopyridin-4-yl)- analog) are common in kinase inhibitors and nicotinic receptor ligands .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-(Bromomethyl)-6-azaspiro[3.4]octane, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves cyclization reactions. For example, spiro scaffolds are formed via [3+2] or [4+2] cycloadditions using precursors like 2-oxa-spiro[3.4]octane-1,3-dione, which reacts with amines or imines under basic conditions . Bromomethylation is achieved using brominating agents (e.g., NBS or PBr₃) at the methyl position. Intermediates are characterized via 1^1H/13^13C NMR and LC-MS, as demonstrated in the synthesis of analogous spiro compounds .

Q. How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromomethyl group acts as a leaving group, enabling alkylation or cross-coupling reactions. For instance, in Suzuki-Miyaura couplings, the spiro structure’s rigidity may sterically hinder reactivity, necessitating optimized conditions (e.g., Pd catalysts, elevated temperatures). This is analogous to boronate ester intermediates observed in spiro systems . Kinetic studies using 1^1H NMR can track substitution rates .

Advanced Research Questions

Q. What strategies address stereochemical challenges during spiro ring formation?

  • Methodological Answer : Stereocontrol in spiro systems requires chiral auxiliaries or asymmetric catalysis. For example, enantioselective synthesis of 6-azaspiro[3.4]octane derivatives employs chiral amines or transition-metal catalysts to direct ring closure . X-ray crystallography and NOESY NMR are critical for confirming stereochemistry, as seen in structurally related tert-butyl-protected spiroamines .

Q. How can conflicting spectral data (e.g., NMR vs. mass spectrometry) be resolved during characterization?

  • Methodological Answer : Discrepancies arise from impurities or dynamic conformational changes. Cross-validation using 2D NMR (e.g., HSQC, HMBC) clarifies connectivity, while high-resolution mass spectrometry (HRMS) confirms molecular weight. For example, 1^1H NMR signals for bromomethyl protons in spiro systems may split due to restricted rotation, requiring variable-temperature NMR .

Q. What are the stability challenges of 2-(Bromomethyl)-6-azaspiro[3.4]octane under varying pH and temperature?

  • Methodological Answer : Stability studies should assess degradation pathways (e.g., hydrolysis of the bromomethyl group or ring-opening). Accelerated aging experiments (40–60°C, pH 1–12) with HPLC monitoring reveal decomposition products. Hydrochloride salts (common in spiro amines) improve stability by reducing hygroscopicity .

Critical Analysis of Contradictions

  • highlights spiro synthesis via imine intermediates, while emphasizes hydrochloride salt stabilization. These are complementary: imine routes provide spiro cores, while salt formation aids purification .
  • Boronate esters ( ) suggest compatibility with cross-coupling, but steric effects in spiro systems may require tailored conditions.

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